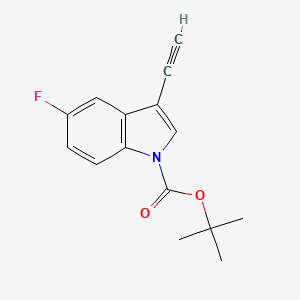![molecular formula C16H15NOS2 B14017791 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is a heterocyclic compound that contains both benzothiazole and benzyloxyethyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyloxyethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, which is a communication mechanism that regulates gene expression and virulence factors. The compound binds to the active site of quorum sensing receptors, thereby preventing the binding of natural signal molecules and disrupting bacterial communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-(Benzyloxy)ethyl)thio)benzo[D]oxazole
- 2-((4-Methylbenzyl)thio)benzo[D]thiazole
- 2-((4-Iodobenzyl)thio)benzo[D]thiazole
Uniqueness
2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is unique due to its specific combination of benzothiazole and benzyloxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different electronic properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H15NOS2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NOS2/c1-2-6-13(7-3-1)12-18-10-11-19-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2 |
Clé InChI |
AUNBRXDIQGHSMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)





![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)


![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)

![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
